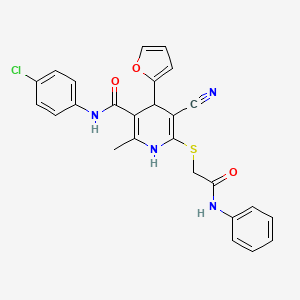

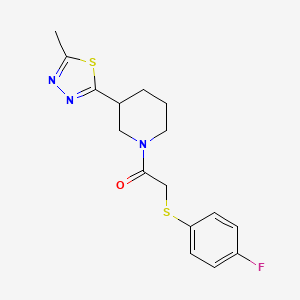

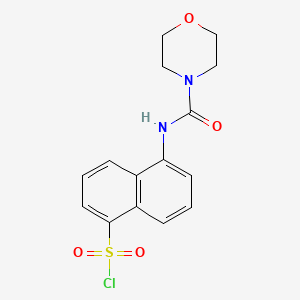

N-(1-Naphthyl)-4-nitrobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(1-Naphthyl)ethylenediamine” is an organic compound that is commercially available as part of Griess reagents. These reagents find application in quantitative inorganic analysis of nitrates, nitrite, and sulfonamide in blood, using the Griess test .

Synthesis Analysis

This compound can be prepared by the reaction of 1-naphthylamine with 2-chloroethanamine . It is commercially available as the dihydrochloride salt .Chemical Reactions Analysis

“N-(1-Naphthyl)ethylenediamine” undergoes most reactions typical to naphthylamine and primary amines such as diazotation . It readily undergoes a diazonium coupling reaction in the presence of nitrite to give a strongly colored azo compound .Physical And Chemical Properties Analysis

“N-(1-Naphthyl)ethylenediamine” is a grey-white crystalline solid that is odorless . It has a molar mass of 186.25 g/mol and a density of 380 kg/m3 . It is soluble in water .Scientific Research Applications

Alkylation and Deprotection of Amines

N-(1-Naphthyl)-4-nitrobenzenesulfonamide is utilized for its versatility in the preparation and deprotection of secondary amines. The compound, easily derived from primary amines, undergoes alkylation to yield N-alkylated sulfonamides with high yields. Moreover, these sulfonamides can be readily deprotected via Meisenheimer complexes with thiolates, yielding secondary amines in high yields, showcasing its significant role in amine synthesis and modification (Fukuyama et al., 1995).

Preparation of Azobenzenesulfonamide Derivatives

The compound serves as a precursor in the synthesis of azobenzenesulfonamide derivatives, important in various chemical applications. For instance, the chlorosulfonation of specific nitroanisoles followed by subsequent reactions can lead to azobenzenesulfonamide derivatives, demonstrating the compound's utility in complex synthetic pathways (Katritzky et al., 1993).

Applications in Biomedical Research

Bacterial Biofilm Inhibition

This compound derivatives have shown promising activity against bacterial biofilms. Certain synthesized derivatives displayed effective inhibitory action against biofilms formed by Escherichia coli and Bacillus subtilis. Additionally, these compounds exhibited mild cytotoxicity, indicating potential for safe therapeutic applications (Abbasi et al., 2020).

Antibacterial Agents

Derivatives of this compound, specifically those alkylated with various halides, have demonstrated potent antibacterial properties. These compounds were effectively used against a range of bacterial strains, indicating their potential as antibacterial agents (Abbasi et al., 2015).

Applications in Analytical Chemistry

Fluorescent Receptors for Nitroaromatics

This compound derivatives have been utilized as fluorescent receptors, particularly for detecting nitroaromatics like picric acid. These receptors operate via electron and/or energy transfer mechanisms, providing a sensitive, low-cost, and environmentally friendly detection methodology (Chahal & Sankar, 2015).

Mechanism of Action

Safety and Hazards

Future Directions

“N-(1-Naphthyl)ethylenediamine” is widely used in colorimetric quantitative analysis of nitrate and nitrite in water samples . It could be adopted for automated flow-injection analysis of nitrite . In addition, the coupling agent used is safe; a promising substitute for the so-long used Bratton-Marshal reagent which was reported to be carcinogenic .

properties

IUPAC Name |

N-naphthalen-1-yl-4-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4S/c19-18(20)13-8-10-14(11-9-13)23(21,22)17-16-7-3-5-12-4-1-2-6-15(12)16/h1-11,17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQKIMVCBRAJXGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2469200.png)

![4-chloro-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2469202.png)

![4-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B2469204.png)

![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-ethoxyphenyl)methanone](/img/structure/B2469205.png)

![[3-(2,4,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2469206.png)

![Methyl 2-[(1,3-dimethyl-6-nitro-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino]benzenecarboxylate](/img/structure/B2469220.png)